1,5-Dimethyl-1,4-diazepane

Descripción

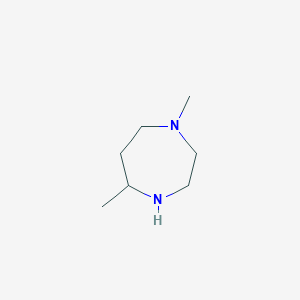

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dimethyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIPTFPIOGDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 1,5 Dimethyl 1,4 Diazepane Derivatives

X-ray Crystallographic Studies of 1,4-Diazepane Systems

X-ray crystallography provides definitive evidence of the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and torsion angles.

The 1,4-diazepane ring can adopt several low-energy conformations, with the most common being the chair and twist-boat (or twist-chair) forms. nih.gov The specific conformation observed in the crystal structure is a result of minimizing steric strain and optimizing intermolecular interactions.

In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered diazepane ring was found to adopt a chair conformation . nih.goviucr.org This conformation is characterized by specific puckering parameters that quantify the degree and nature of the ring's non-planarity. For this derivative, the total puckering amplitude (Q_T) was 0.721(2) Å, with individual parameters q2 = 0.259(2) Å and q3 = 0.673(2) Å. nih.gov The displacements of the ring atoms from the least-squares plane defined by atoms C2, C3, C6, and C7 further confirm the chair geometry. nih.gov

Conversely, other N,N'-disubstituted-1,4-diazepane derivatives have been observed to exist in a twist-boat conformation in the solid state. nih.gov This conformation is often stabilized by intramolecular interactions, such as π-stacking between substituents. nih.gov The parent 1,4-diazepane, also known as homopiperazine, was found to exist in a pseudo-chair conformation. mdpi.com For some benzodiazepine (B76468) derivatives, which feature a fused benzene (B151609) ring, a bent boat-like conformation is common. acs.org

| Parameter | Value (Å) | Description |

|---|---|---|

| Q_T | 0.721 (2) | Total puckering amplitude |

| q2 | 0.259 (2) | Measure of the deviation from planarity |

| q3 | 0.673 (2) | Measure of the chair/boat character |

Torsion angles are critical in defining the precise shape of the diazepane ring and the orientation of its substituents. In the chair conformation of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the substituents' positions are clearly defined by these angles. The 4-chlorophenyl groups at the C2 and C7 positions both occupy equatorial positions, as indicated by the torsion angles N4—C3—C2—C21 of −166.89 (13)° and C5—C6—C7—C71B of 163.1 (4)°. nih.gov

Furthermore, the gem-dimethyl groups at the C3 position exhibit distinct orientations; one methyl group is in an axial position (N1—C2—C3—C31 = −52.76 (19)°), while the other is equatorial (N1—C2—C3—C32 = −174.79 (15)°). nih.gov The geometry around the nitrogen atoms also provides insight into their hybridization and bonding environment. The sum of bond angles around N1 was 332.2°, indicating a pyramidal geometry, whereas the sum of angles around N4 was 356.2°, suggesting a more planar configuration. nih.gov

| Atoms | Angle (°) | Description |

|---|---|---|

| N4—C3—C2—C21 | -166.89 (13) | Equatorial C2-substituent |

| C5—C6—C7—C71B | 163.1 (4) | Equatorial C7-substituent |

| N1—C2—C3—C31 | -52.76 (19) | Axial C3-methyl group |

| N1—C2—C3—C32 | -174.79 (15) | Equatorial C3-methyl group |

The arrangement of molecules in a crystal, or crystal packing, is governed by a network of intermolecular interactions. ias.ac.in In 1,4-diazepane derivatives, hydrogen bonding is a dominant force in directing the supramolecular assembly. nih.gov For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one features dimers formed through intermolecular N—H⋯O hydrogen bonds, creating an R²₂(8) graph-set motif. nih.goviucr.org

The crystal packing is further stabilized by weaker interactions, including C—H⋯O hydrogen bonds and C—Cl⋯π interactions. nih.goviucr.org Hirshfeld surface analysis of this compound revealed that the most significant contributions to the crystal packing come from H⋯H (45.6%), Cl⋯H/H⋯Cl (23.8%), and H⋯C/C⋯H (12.6%) contacts. nih.govresearchgate.net These varied interactions create a stable, three-dimensional supramolecular architecture. fortunejournals.com

Spectroscopic Characterization Techniques for Structural Confirmation

While crystallography provides solid-state information, spectroscopic techniques are essential for confirming molecular structure and studying conformational dynamics in solution. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used.

For the parent 1,4-diazepane (homopiperazine), ¹H and ¹³C NMR spectra have been fully assigned. mdpi.com The non-decoupled ¹³C spectrum provided one-bond C-H coupling constants (¹J_C-H), which are sensitive to the local electronic environment. For instance, the ¹J_C-H values were determined to be 132.6 Hz for C(2)–H(2), 132.7 Hz for C(5)–H(5), and 124.3 Hz for C(6)–H(6). mdpi.com For complex derivatives, advanced 2D NMR techniques like COSY, HSQC, and HMBC are necessary for unambiguous assignment of all proton and carbon signals, providing crucial connectivity information that confirms the molecular framework. mdpi.com

Computational Approaches to Structural and Conformational Dynamics

Computational chemistry provides powerful tools for investigating molecular structures, conformational preferences, and the energetics of interconversion pathways that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and exploring potential energy surfaces. google.com DFT calculations, for example at the B3LYP/6–31G(d,p) level of theory, have been successfully used to optimize the geometry of 1,4-diazepane derivatives. nih.goviucr.org These calculations provide a theoretical structure that can be compared with experimental X-ray data to validate the computational model.

DFT can also be used to calculate the energies of different conformers (e.g., chair, boat, twist-boat) and the transition states connecting them. researchgate.net For 1,2,7-thiadiazepane, a related seven-membered ring, DFT calculations identified multiple twist-chair, twist-boat, boat, and chair conformers, with the twist-chair form being the most stable. researchgate.net Such computational studies allow for the mapping of the entire conformational landscape, providing insights into the dynamic behavior of the flexible diazepane ring in different environments, which may not be accessible through solid-state studies alone. researchgate.net The calculations also yield valuable information on electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Analysis of Puckering Parameters and Ring Flexibility

The non-planar nature of the seven-membered 1,4-diazepane ring system gives rise to a complex conformational landscape. The precise geometry of the ring, often referred to as its "pucker," can be quantitatively described using the Cremer-Pople puckering parameters. For a seven-membered ring, there are four such parameters: two puckering amplitudes (q₂, q₃), a total puckering amplitude (Qᴛ), and two phase angles (φ₂, φ₃), which together define the ring's conformation in a three-dimensional space. These parameters allow for the unambiguous classification of various conformations, such as the common chair, boat, and twist-boat forms.

Detailed structural analyses, primarily through X-ray crystallography, have provided specific puckering parameters for various 1,4-diazepane derivatives. For example, the study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed a distinct chair conformation for the diazepane ring. The experimentally determined parameters provide a quantitative snapshot of the ring's geometry in the solid state.

Table 1: Cremer-Pople Puckering Parameters for a Substituted 1,4-Diazepane Derivative

| Parameter | Value | Description |

|---|---|---|

| Qᴛ | 0.721 (2) Å | Total puckering amplitude |

| q₂ | 0.259 (2) Å | Puckering amplitude |

| q₃ | 0.673 (2) Å | Puckering amplitude |

| φ₂ | -157.2 (4)° | Phase angle |

| φ₃ | 5.16 (14)° | Phase angle |

The flexibility of the diazepane ring is a critical aspect of its stereochemistry. The ring is not locked into a single conformation but can adopt different geometries depending on the nature and position of its substituents. This flexibility allows the molecule to minimize steric strain and other unfavorable interactions. For instance, while many simple diazepane derivatives adopt a chair conformation, certain N,N-disubstituted-1,4-diazepane derivatives, which act as orexin (B13118510) receptor antagonists, have been shown to exist in a low-energy twist-boat conformation. Furthermore, chemical modification can induce a complete shift in the ring's shape; the introduction of a nitroso group into a 1,4-diazepan-5-one derivative was found to change its conformation from a chair to a boat form. This conformational plasticity is a key feature of the 1,4-diazepane scaffold.

Tautomeric Equilibria and Interconversion Barriers in Diazepane Rings

Tautomeric Equilibria

Tautomerism involves the migration of a proton, typically accompanied by a switch of a single and double bond. For the saturated 1,5-Dimethyl-1,4-diazepane ring, significant tautomerism is not an intrinsic feature due to the absence of the necessary functional groups (like adjacent carbonyl or imine groups).

However, tautomeric equilibria become a crucial consideration in more complex diazepine (B8756704) derivatives that incorporate specific functionalities. Studies on certain o-hydroxyphenyl diazepine derivatives have revealed a distinct enol-imino to keto-enamine tautomerism. The position of this equilibrium was found to be highly sensitive to the surrounding environment. In aprotic solvents, the enol-imino tautomer, stabilized by a strong intramolecular hydrogen bond, is predominant. Conversely, in the solid crystalline state or in protic solvents, the keto-enamine form is favored, highlighting the decisive role of intermolecular interactions in determining the tautomeric balance. Similarly, investigations into polyfluoroacyl-containing 1,5-benzodiazepines show the potential for multiple tautomeric forms to exist, stabilized by various hydrogen bonding patterns.

Interconversion Barriers

The conformational flexibility of the diazepane ring means that it is not static but undergoes rapid inversion between different forms, such as a chair-to-boat interconversion. This dynamic process is characterized by an energy barrier, which dictates the rate of the "ring flip." The magnitude of this barrier can be determined experimentally using techniques like dynamic NMR spectroscopy or computationally.

The energy barrier for ring inversion in 1,4-diazepane derivatives is influenced by the steric and electronic properties of the substituents attached to the ring. For example, the presence of a methyl group on a ring nitrogen in benzodiazepine derivatives has been noted to raise the interconversion barrier due to increased steric compression in the transition state. The barriers are typically in the range of 45 to 74 kJ/mol (approximately 11 to 18 kcal/mol).

Table 2: Representative Energy Barriers for Ring Interconversion in Diazepine Derivatives

| Compound Class | Method | Energy Barrier (ΔG‡) | Reference |

|---|---|---|---|

| 1,4-Diazepine derivative | Dynamic NMR | ≈ 45 kJ/mol (≈ 10.8 kcal/mol) | |

| Benzo[b]diazepine | Measurement | 48.9 kJ/mol (≈ 11.7 kcal/mol) | |

| Imidazo-fused benzodiazepine | Calculation | 14.54 kcal/mol (≈ 60.8 kJ/mol) |

These data illustrate that while the diazepane ring is flexible, there is a significant energy cost associated with its conformational inversion, a factor that is critical for understanding its interactions and reactivity.

Computational Chemistry Applications in 1,5 Dimethyl 1,4 Diazepane Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 1,5-Dimethyl-1,4-diazepane) when bound to a second molecule (a receptor or target, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a specific biological target.

To investigate the potential interaction of this compound with a biological target like the Human Estrogen Receptor alpha (PDB ID: 3ERT), molecular docking simulations would be performed. mdpi.comnih.govrcsb.orgnih.gov The simulation places the ligand into the binding site of the protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, which is typically expressed as a negative value in kcal/mol; a more negative score suggests a stronger, more favorable interaction. dergipark.org.tr

This analysis can predict whether this compound is likely to bind to the target and identifies its most stable binding conformation.

| Ligand Pose | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| 1 | -7.5 | 5.8 µM |

| 2 | -7.2 | 9.1 µM |

| 3 | -6.9 | 15.2 µM |

This table represents hypothetical data that would be generated from a molecular docking simulation to show the predicted binding affinities of different poses of this compound within the active site of a target protein.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. The results would highlight key amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with this compound. nih.govnih.gov For instance, analysis of the docked pose could reveal that a nitrogen atom on the diazepane ring acts as a hydrogen bond acceptor with a specific residue like Threonine, while the methyl groups engage in hydrophobic interactions with residues such as Leucine or Isoleucine. nih.gov This information is critical for understanding the mechanism of binding and for designing more potent derivatives.

| Amino Acid Residue | Interaction Type | Atom(s) Involved on Ligand |

|---|---|---|

| Thr347 | Hydrogen Bond | Nitrogen (N1 or N4) |

| Leu525 | Hydrophobic | Methyl Group (C6 or C7) |

| Arg394 | Van der Waals | Diazepane Ring |

| Phe404 | Pi-Alkyl | Methyl Group (C6 or C7) |

This hypothetical table illustrates the types of interactions and key residues that could be identified from a docking analysis of this compound with the Human Estrogen Receptor (3ERT). nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comfrontiersin.orgnih.gov MD simulations solve Newton's equations of motion for the system, providing a trajectory that reveals how the protein-ligand complex behaves in a physiological environment (typically in water). frontiersin.org

A key application of MD simulations is to assess the stability of the complex predicted by molecular docking. nih.govnih.gov The simulation is run for a period, often hundreds of nanoseconds, to see if the ligand remains securely bound in its initial pose. nih.gov Stability is typically evaluated by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time. A low and stable RMSD value indicates that the complex is not undergoing significant conformational changes and the binding is stable. frontiersin.org Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein or ligand are more flexible or rigid during the simulation. nih.gov

| Metric | Average Value (over 200 ns) | Interpretation |

|---|---|---|

| Protein RMSD | 1.5 Å | Stable protein backbone |

| Ligand RMSD | 0.8 Å | Ligand remains stable in binding pocket |

| Radius of Gyration (Rg) | 22.4 Å | Complex remains compact and does not unfold |

This table provides an example of the kind of data generated from an MD simulation to assess the stability of a complex like this compound bound to a target protein. nih.gov

Advanced MD simulation techniques can be used to explore the entire process of a ligand binding to or unbinding from a protein. These simulations can reveal the pathways the ligand takes to reach the binding site, identifying intermediate states and energy barriers along the way. nih.gov Understanding these pathways provides a more complete picture of the binding kinetics (the "on-rate" and "off-rate" of the ligand), which can be more relevant for a drug's efficacy than binding affinity alone. nih.gov This analysis could show, for example, whether this compound approaches the binding site through a main channel or a secondary, allosteric channel. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of a molecule in detail. nih.govescholarship.org Unlike the classical mechanics used in docking and MD, QM methods model the electrons within the molecule, providing highly accurate information about its structure, energy, and reactivity.

For this compound, DFT calculations could be used to determine its optimal 3D geometry, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. This information helps in predicting which parts of the molecule are most likely to be involved in chemical reactions. escholarship.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.8 Debye | Measures polarity of the molecule |

This table shows examples of electronic properties for a molecule like this compound that could be calculated using quantum mechanical methods to understand its intrinsic reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO's energy indicates its capacity to accept electrons, thus behaving as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For diazepine (B8756704) derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting their interactions with biological targets. wikipedia.org By calculating the HOMO and LUMO energy levels, researchers can identify the most probable sites for electrophilic and nucleophilic attacks. Although specific HOMO-LUMO energy values for this compound are not readily found, the table below illustrates typical values that could be expected for a diazepine derivative based on computational studies of similar structures.

| Molecular Orbital | Energy (eV) - Representative Values |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -1.0 to 0.5 |

| HOMO-LUMO Gap | 4.5 to 6.0 |

These are representative values for diazepine derivatives and may not reflect the exact values for this compound.

Calculation of Chemical Reactivity Descriptors

Building upon HOMO-LUMO energies, a range of chemical reactivity descriptors can be calculated using Density Functional Theory (DFT). scirp.orgresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η.

These descriptors are instrumental in predicting the chemical behavior of this compound in various chemical environments. scielo.org.mx For instance, a lower ionization potential suggests it can act as a good electron donor, while a higher electrophilicity index indicates a propensity to act as an electrophile.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Global Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. deeporigin.com It is a valuable tool for understanding intermolecular interactions, particularly electrostatic recognition between a molecule and its biological target. mdpi.comnih.gov The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. deeporigin.com Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions susceptible to nucleophilic attack. deeporigin.com

For this compound, an MEP map would reveal the electron-rich regions around the nitrogen atoms, making them likely sites for hydrogen bonding and interactions with electron-deficient centers in a receptor. researchgate.net This information is critical for understanding how the molecule might orient itself within a binding pocket and for designing derivatives with enhanced binding affinity.

Virtual Screening and In Silico Drug Design Utilizing 1,4-Diazepane Scaffolds

The 1,4-diazepane ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov This has made it an attractive template for virtual screening and in silico drug design. slideshare.netmdpi.comresearchgate.net Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. slideshare.net

In the context of 1,4-diazepane scaffolds, researchers can computationally generate vast libraries of derivatives by modifying the substituents on the diazepine ring. These virtual libraries can then be screened against the three-dimensional structure of a target protein using molecular docking simulations. nih.gov This process predicts the binding mode and affinity of each compound, allowing for the rapid identification of promising drug candidates. nih.gov Structure-based drug design further refines these initial hits by optimizing the interactions between the 1,4-diazepane derivative and the target's active site, with the goal of improving potency and selectivity. nih.gov

The versatility of the 1,4-diazepane scaffold allows for the design of ligands for a variety of targets, including G-protein coupled receptors and enzymes. nih.gov For example, derivatives of this scaffold have been investigated as potential anticancer, antipsychotic, and antimicrobial agents. researchgate.netnih.gov The insights gained from computational studies on the 1,4-diazepane core, including the electronic properties and potential interaction sites, are directly applicable to the design and virtual screening of novel compounds based on the this compound structure.

Biological Activities and Pharmacological Evaluation of 1,5 Dimethyl 1,4 Diazepane Derivatives

Modulation of Specific Biological Targets

Derivatives of the 1,4-diazepane scaffold have been shown to interact with several key biological targets, demonstrating activities such as ion channel blocking, enzyme inhibition, and receptor agonism.

T-type Calcium Channel Blocking Activity

Certain 1,4-diazepane derivatives have been synthesized and evaluated as blockers of T-type calcium channels. nih.gov These channels are implicated in various physiological processes, and their modulation is a target for treating cardiovascular diseases and other conditions. nih.govresearchgate.netdrugbank.com In one study, researchers discovered compound 4s , a 1,4-diazepane derivative, which proved to be a potential T-type calcium channel blocker with good selectivity over hERG and N-type calcium channels. nih.govkist.re.kr Another investigation into 1-heteroarylmethyl 1,4-diazepane derivatives identified compound 21i as having the most potent T-type calcium channel blocking activity, with an IC₅₀ value of 0.20 µM, which is superior to the established blocker mibefradil. researchgate.net The development of these derivatives highlights the potential of the 1,4-diazepane scaffold in creating selective T-type calcium channel inhibitors. nih.gov

| Compound | Activity | Selectivity Profile | Source |

|---|---|---|---|

| Compound 4s | Potent T-type calcium channel blocker | Good selectivity over hERG and N-type calcium channels | nih.govkist.re.kr |

| Compound 21i | IC₅₀ = 0.20 µM | Activity is superior to mibefradil | researchgate.net |

Factor Xa Inhibition and Anticoagulant Activity

Factor Xa (fXa) is a critical serine protease in the coagulation cascade, making it a prime target for new antithrombotic drugs. nih.govmdpi.com A novel series of fXa inhibitors was designed where the 1,4-diazepane moiety interacts with the S4 aryl-binding domain of the fXa active site. nih.gov Within this series, compound 13 (YM-96765) demonstrated potent fXa inhibitory activity with an IC₅₀ of 6.8 nM. nih.gov This compound also showed effective antithrombotic activity without an associated prolongation of bleeding time, indicating a promising profile for a novel anticoagulant. nih.gov The design of these inhibitors showcases a strategic use of the 1,4-diazepane structure to achieve high-affinity binding to the enzyme's active site. nih.govfrontiersin.org

| Compound | Target | Inhibitory Activity (IC₅₀) | Observed Biological Effect | Source |

|---|---|---|---|---|

| Compound 13 (YM-96765) | Factor Xa (fXa) | 6.8 nM | Potent anticoagulant and antithrombotic activity | nih.gov |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Modulation

Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are involved in cognitive functions and are therapeutic targets for conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com Medicinal chemistry efforts led to the discovery of a novel class of α7 nAChR agonists based on the 1,4-diazepane structure. nih.gov One notable compound, 5-(4-acetyl nih.govresearchgate.netdiazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (25, SEN15924, WAY-361789) , was identified as a potent and selective full agonist of the α7 nAChR. nih.gov This compound demonstrated efficacy in rodent models of cognition, underscoring the utility of the 1,4-diazepane scaffold in designing selective nAChR modulators. nih.gov The α4β2 subtype is another important nAChR, and ligands such as 1-(pyridin-3-yl)-1,4-diazepane have also been studied for their potent agonist activity. researchgate.netwikipedia.org

| Compound | Target Receptor | Activity Type | Significance | Source |

|---|---|---|---|---|

| SEN15924 (WAY-361789) | α7 nAChR | Full Agonist | Potent, selective, and orally efficacious; improved cognitive function in animal models. | nih.gov |

| 1-(pyridin-3-yl)-1,4-diazepane | nAChR | Potent Agonist | Studied for its high affinity for nAChR subtypes. | researchgate.net |

Cannabinoid Receptor Agonism for Therapeutic Applications (Broader Diazepine (B8756704) Context)

While research on 1,4-diazepane derivatives as direct cannabinoid receptor agonists is limited, the broader class of diazepines, particularly diazepam, has been studied in conjunction with the cannabinoid system. nih.govresearchgate.net Studies have investigated the interaction between the cannabinoidergic and GABAergic systems in modulating anxiety-like behavior. nih.gov The administration of the cannabinoid receptor agonist WIN55212-2 in combination with diazepam resulted in a synergistic anxiolytic effect in animal models. nih.govresearchgate.net Furthermore, enhancing the function of endocannabinoids was shown to increase the anxiolytic effect of diazepam. nih.gov These findings suggest a functional interplay between the systems targeted by diazepines and cannabinoids, which could have therapeutic implications. nih.govresearchgate.net

Therapeutic Potentials of 1,4-Diazepane Derivatives

The structural versatility of the 1,4-diazepane core has been extensively exploited in the search for new therapeutic agents, with a significant focus on developing novel anticancer compounds.

Anticancer Activity against various Cell Lines

A substantial number of studies have reported the synthesis and cytotoxic evaluation of 1,4-diazepane derivatives against a variety of human cancer cell lines. derpharmachemica.comresearchgate.netresearchgate.net These compounds have demonstrated the ability to inhibit the proliferation of tumor cells, often with significant potency. researchgate.netresearchgate.net

For instance, a series of 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines were synthesized and evaluated against 60 cancer cell lines. researchgate.net Two compounds from this series, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govnih.govoxazolo[4,5-d]pyrimidine , displayed the most significant growth inhibitory (GI₅₀ in the range of 0.9-1.9 μM), cytostatic (TGI of 2.1-3.6 μM), and cytotoxic (LC₅₀ of 5.9-7.4 μM) activities. researchgate.net

In another study, novel cyclohepta[b]thieno[2,3-e] nih.govresearchgate.netdiazepine derivatives were screened for anticancer activity. derpharmachemica.com Compounds 7c, 7e, and 7f were the most active, exhibiting antitumor activity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines, with IC₅₀ values ranging from 4.4 to 13 μg/mL. derpharmachemica.com Similarly, a series of benzo[b]pyrano[2,3-e] nih.govresearchgate.netdiazepines were investigated, with analogue 9 showing the highest cytotoxicity with IC₅₀ values of 16.19 μM and 17.16 μM against HCT-116 and MCF-7 cells, respectively. mdpi.com

The cytotoxic activities of a series of diazepane-containing derivatives were also evaluated against PANC1 (pancreatic) and SH-SY5Y (neuroblastoma) cancer cell lines, though these particular compounds did not induce significant toxicity, with the exception of one compound at a high concentration. nih.govnih.gov The development of 1,4-benzodiazepine-2,5-dione derivatives has also yielded highly potent antitumor compounds, with one derivative, 52b , showing the ability to inhibit protein synthesis and prevent tumor growth in a lung cancer xenograft model. acs.org

| Compound/Series | Cancer Cell Line(s) | Activity Metric | Result | Source |

|---|---|---|---|---|

| 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines | Various (NCI-60 panel) | GI₅₀ | 0.9 - 1.9 µM | researchgate.net |

| Compounds 7c, 7e, 7f | HepG-2, MCF-7, HCT-116 | IC₅₀ | 4.4 - 13 µg/mL | derpharmachemica.com |

| Analogue 9 (benzo[b]pyrano[2,3-e] nih.govresearchgate.netdiazepine) | HCT-116 | IC₅₀ | 16.19 µM | mdpi.com |

| Analogue 9 (benzo[b]pyrano[2,3-e] nih.govresearchgate.netdiazepine) | MCF-7 | IC₅₀ | 17.16 µM | mdpi.com |

| Compound 52b (1,4-benzodiazepine-2,5-dione) | Lung Cancer Cells (NCI-H522) | Significantly prevented tumor growth in xenograft model | acs.org |

Antimicrobial and Antifungal Efficacy

The 1,4-diazepane scaffold has been identified as a promising framework in the development of novel antimicrobial and antifungal agents. Research into derivatives of this heterocyclic system has revealed a broad spectrum of activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as several fungal species.

Derivatives of 1,2-diazepine have demonstrated significant antibacterial activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. The inclusion of the diazepine ring is considered a key factor in the observed increase in antibacterial efficacy. Similarly, peptidomimetic compounds based on a benzodiazepine (B76468) scaffold have been designed to mimic cationic antimicrobial peptides. One such novel compound exhibited potent activity with Minimum Inhibitory Concentrations (MICs) of 12.5 µg/ml against Staphylococcus aureus and 25 µg/ml against Escherichia coli.

In the realm of antifungal research, diazepam itself has been shown to possess activity against fluconazole-resistant Candida species and can inhibit biofilm formation in Candida albicans. This suggests that the core diazepine structure can be a valuable starting point for antifungal drug discovery. Further studies on various substituted chalcone-diazepine hybrids and other derivatives have reported significant antimicrobial potential, sometimes exceeding that of reference drugs. For instance, a dichlorinated 1,4-benzodiazepine (B1214927) derived from curcumin (B1669340) showed remarkable potency against the Gram-positive bacterium S. aureus with a MIC of 3.125 μg mL−1.

The following table summarizes the antimicrobial and antifungal activities of selected diazepane derivatives as reported in various studies.

Antiviral Properties and Applications

The diazepine nucleus has also been explored for its potential antiviral applications. Research has shown that certain derivatives of this scaffold can inhibit the replication of a range of viruses, indicating its potential as a broad-spectrum antiviral lead structure.

One notable area of investigation has been against Human Immunodeficiency Virus (HIV). Studies have demonstrated that diazepam can inhibit HIV-1 expression in human brain cells, including microglial cells, as well as in chronically infected promonocytic cells. This antiviral effect was linked to a decrease in the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in HIV replication.

More recently, with the emergence of SARS-CoV-2, the main protease (Mpro) of the virus has become a critical target for antiviral drug development. A new class of benzodiazepine derivatives has been identified as covalent inhibitors of SARS-CoV-2 Mpro. Structure-activity relationship (SAR) studies led to the discovery of a highly active compound with an IC50 value of 0.180 µM, which was confirmed by X-ray crystallography to bind covalently to the Mpro active site. This finding highlights the potential of the benzodiazepine scaffold in designing inhibitors for specific viral enzymes.

The general mechanism of many antiviral drugs involves interfering with specific stages of the viral life cycle, such as attachment, entry, uncoating, replication, or release. The inhibitory actions of diazepine derivatives on viral targets like proteases or cellular pathways essential for viral replication align with these established antiviral strategies.

Central Nervous System (CNS) Activity (General Diazepane Scaffold)

The diazepine scaffold is most famously associated with its profound effects on the central nervous system (CNS). Compounds built upon this structure, particularly the 1,4-benzodiazepines, are well-established as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. The primary mechanism underlying these CNS activities is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.

GABA is the principal inhibitory neurotransmitter in the CNS. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Benzodiazepines and other diazepine-based compounds bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of chloride channel opening in response to GABA binding. This potentiation of GABAergic inhibition results in the widespread depressant effects on the CNS.

The diverse pharmacological effects are mediated by different GABA-A receptor subtypes, which are assemblies of various protein subunits (e.g., α, β, γ).

Anxiolytic effects are largely attributed to modulation of α2 subunit-containing receptors.

Sedative and hypnotic effects are primarily mediated by α1 subunits.

Anticonvulsant and muscle-relaxant properties involve α1, α2, and α5 subunits.

The versatility of the diazepine scaffold allows for chemical modifications that can tune the selectivity and potency of derivatives for these different receptor subtypes, offering the potential to develop agents with more specific CNS effects.

Structure-Activity Relationship (SAR) Studies

Influence of N-Methylation and Other Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies of the diazepine scaffold have provided critical insights into how specific chemical modifications influence biological activity. The substitution pattern on the diazepine ring and any fused rings is a key determinant of potency and selectivity.

N-Methylation: The presence of a methyl group on the nitrogen at position 1 of the 1,4-benzodiazepine ring is a crucial feature for potent CNS activity, as exemplified by diazepam. This N-substituent should generally be small for optimal intrinsic activity. N-methylation has been shown to be important for high-affinity binding to the GABA-A receptor. In the context of antimicrobial peptides, N-methylation can also be a strategy to improve metabolic stability and modulate therapeutic properties, although its effect on antimicrobial potency can be position-dependent and is not always favorable. For the 1,5-dimethyl-1,4-diazepane structure, the two methyl groups at the nitrogen positions would significantly influence the molecule's lipophilicity, basicity, and conformational preferences, which in turn would affect its interaction with biological targets.

Other Substituents:

Position 7 of Benzodiazepines: An electron-withdrawing group (e.g., -Cl, -NO2) at this position is generally required for anxiolytic and sedative activity.

Position 5 of Benzodiazepines: A phenyl group at this position enhances activity. Further substitution on this phenyl ring, particularly at the ortho (2') or di-ortho (2', 6') positions with electron-withdrawing groups, can significantly increase potency. Conversely, para substitution on the 5-phenyl ring tends to decrease or abolish activity.

Position 2 of Benzodiazepines: A carbonyl group at position 2 is a common feature of most active benzodiazepines.

Position 3 of Benzodiazepines: Alkyl groups at this position typically decrease activity, whereas a hydroxyl group can lead to compounds with a shorter duration of action, such as oxazepam.

These SAR principles, primarily derived from benzodiazepines, provide a foundational framework for predicting how substitutions on the this compound core might influence its pharmacological profile.

Conformational Impact on Ligand-Target Interactions

The seven-membered diazepine ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation that a derivative assumes is critical for its ability to bind effectively to its biological target. The non-planar nature of the ring makes even symmetrically substituted diazepines chiral, existing as a pair of rapidly interconverting conformational enantiomers at room temperature.

It is widely accepted that biological receptors, being chiral environments, will preferentially bind one of these conformers. For instance, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have been shown to exist in a low-energy twist-boat conformation, which is believed to mimic the bioactive conformation required for receptor binding. Similarly, the interaction of benzodiazepines with the GABA-A receptor is stereoselective, with the receptor favoring a specific P- or M-conformer depending on the specific ligand and receptor subtype.

Molecular modeling, NMR spectroscopy, and X-ray crystallography are key techniques used to study these conformational preferences. Docking studies have been employed to model the orientation of diazepine ligands within the binding pocket of the GABA-A receptor, located at the α/γ subunit interface. These models suggest that the conformation of the diazepine ring and the spatial orientation of its substituents are precisely aligned to engage in specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the receptor's binding site. Any modification, such as N-methylation, that alters the conformational equilibrium of the diazepine ring will consequently impact the ligand's binding affinity and biological activity.

Mechanistic Investigations of Biological Action

The mechanisms through which this compound and its derivatives exert their biological effects are varied and depend on the specific activity being considered.

Central Nervous System Activity: The most well-understood mechanism is for CNS effects, which involves the allosteric modulation of the GABA-A receptor. As detailed in section 5.2.4, diazepine derivatives bind to the benzodiazepine site on the receptor complex, enhancing the inhibitory action of the neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general reduction in neuronal firing, which manifests as sedation, anxiolysis, and anticonvulsant activity.

Antimicrobial and Antifungal Action: The mechanisms of antimicrobial action are more diverse and less universally defined. For some benzodiazepine-based peptidomimetics, the proposed mechanism involves mimicking cationic antimicrobial peptides, which often act by disrupting the integrity of the microbial cell membrane. In the case of antifungal activity against Candida albicans, diazepam has been shown to interact with virulence factors related to biofilm formation, such as the proteins ALS3 and SAP5. Further investigation revealed that treatment with diazepam can induce a cascade of events in fungal cells, including loss of membrane integrity, mitochondrial depolarization, increased production of reactive oxygen species (ROS), and subsequent DNA damage leading to apoptosis. For certain curcumin-based benzodiazepines, genotoxic studies indicated that the compounds damage bacterial DNA.

Antiviral Action: Mechanistic insights into the antiviral properties of diazepine derivatives are also target-specific. For SARS-CoV-2, certain benzodiazepine derivatives act as covalent inhibitors of the main protease (Mpro), an enzyme essential for viral replication. For HIV-1, the mechanism of diazepam-mediated inhibition in brain cells involves the suppression of viral expression through the downregulation of the NF-κB signaling pathway.

The following table lists the compounds mentioned in this article.

Enzyme Inhibition Mechanisms

Derivatives of the 1,4-diazepane scaffold have been identified as inhibitors of various enzymes, demonstrating potential therapeutic applications. The seven-membered diazepane ring can act as a versatile scaffold to position functional groups in a way that allows for specific interactions with enzyme active sites.

One notable area of investigation is in the development of anticoagulants. A series of 1,4-diazepane derivatives has been designed and synthesized as potent inhibitors of Factor Xa (fXa), a critical serine protease in the blood coagulation cascade. nih.gov In these compounds, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov One particularly potent compound from this series, YM-96765, exhibited strong fXa inhibitory activity with an IC50 value of 6.8 nM. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| YM-96765 | Factor Xa | 6.8 nM | nih.gov |

In the context of antibacterial research, the diazepine scaffold has been explored for its potential as a β-lactamase inhibitor. While traditional β-lactamase inhibitors are often β-lactam derivatives, there is a need for novel, non-β-lactam core structures to combat resistance. researchgate.netnih.gov A study on pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine (PBD) derivatives, which contain a 1,4-diazepine-5-one scaffold, investigated their efficacy as serine β-lactamase inhibitors. However, the results from competitive enzyme inhibition kinetics showed that these PBDs were relatively weak inhibitors when tested against TEM-1 and P99 β-lactamases. researchgate.net

Furthermore, the 1,4-diazepane structure has been incorporated into inhibitors of other enzyme classes. For instance, the carbonyl oxygen of a 1,4-diazepane group in the compound SCR-6920, a PRMT5 inhibitor, contributes to binding stability by forming a hydrogen bond with Phe580 in the enzyme's active site. mdpi.com

Despite the exploration of diazepane derivatives as inhibitors for proteases and methyltransferases, a review of the literature did not yield studies demonstrating their activity as adenosine (B11128) deaminase inhibitors. This class of enzymes is typically targeted by nucleoside analogs like cladribine (B1669150) and pentostatin (B1679546) or other specific heterocyclic compounds. mdpi.commedchemexpress.compatsnap.com

Receptor Binding Mechanisms and Allosteric Modulation

The 1,4-diazepane scaffold is a key structural motif in ligands targeting a variety of receptors, often acting through direct binding to orthosteric sites or by allosteric modulation.

Direct Receptor Agonism/Antagonism

A high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective agonists for the Cannabinoid receptor 2 (CB2), with high selectivity over the Cannabinoid receptor 1 (CB1). nih.gov This discovery highlights the utility of the diazepane core in developing receptor-specific modulators.

Similarly, derivatives of 1,4-diazepane have been developed as ligands for Sigma receptors (σR), which are implicated in various neurological disorders. A series of diazepane-containing compounds showed high affinity for both σ1 and σ2 receptor subtypes. nih.gov Molecular dynamics simulations confirmed that these ligands establish strong interactions within the active site of the receptor. nih.gov For example, the benzofurane derivative 2c emerged as an optimal compound with high σ1R affinity (Ki = 11 nM). nih.gov

| Compound Class | Target Receptor | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-Diazepanes | Cannabinoid Receptor 2 (CB2) | Potent & Selective Agonist | High selectivity against CB1 receptor. | nih.gov |

| Benzofurane-diazepane derivative (2c) | Sigma-1 Receptor (σ1R) | High Affinity Ligand (Ki = 11 nM) | Strong interaction with the active site confirmed by molecular dynamics. | nih.gov |

| 1,4-Diazepane-2-ones (e.g., 18e) | Lymphocyte Function-Associated Antigen-1 (LFA-1) | Antagonist (IC50 = 70 nM) | Binds to an allosteric site (IDAS) on the integrin receptor. | doi.org |

Allosteric Modulation

Allosteric modulators offer a sophisticated mechanism for regulating receptor activity by binding to a site distinct from the primary (orthosteric) ligand binding site. researchgate.net This can lead to greater selectivity and a more fine-tuned physiological response. mdpi.com

The 1,4-diazepane-2-one scaffold has been used to develop novel antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor. These compounds bind to an allosteric site within the I-domain of LFA-1, known as the I-domain allosteric site (IDAS), which is distant from the main metal ion-dependent adhesion site (MIDAS). doi.org This binding prevents the interaction between LFA-1 and its ligand ICAM-1. Optimization of an initial lead from a combinatorial library resulted in compounds with high affinity, such as compound 18e with an IC50 value of 70 nM. doi.org

The concept of allosteric modulation is famously exemplified by the 1,4-benzodiazepine class of drugs, which includes diazepam. wikipedia.org These molecules act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor complex, distinct from the GABA binding site, and enhance the effect of the endogenous neurotransmitter GABA. wikipedia.orgresearchgate.net This potentiation of GABA's inhibitory function is achieved by increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuron and a decrease in its excitability. wikipedia.org The conformational recognition of the receptor by the diazepine ring is crucial for this interaction. nih.gov While structurally distinct from the simple this compound, the well-documented allosteric mechanism of benzodiazepines underscores the potential of the core diazepine structure to function as a scaffold for developing allosteric modulators for various receptor systems.

Applications of 1,5 Dimethyl 1,4 Diazepane As a Molecular Scaffold and Ligand

Role as a Privileged Scaffold in Rational Drug Design

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. nih.gov The diazepine (B8756704) core, particularly the benzodiazepine (B76468) structure, is a well-established privileged scaffold, forming the basis for a wide range of therapeutic agents. nih.gov This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional arrangement, allowing for the fine-tuning of interactions with various biological macromolecules.

While the broader class of 1,4-diazepines has been recognized for its utility in drug design, jocpr.com the specific role of 1,5-Dimethyl-1,4-diazepane as a privileged scaffold is an area of ongoing investigation. The introduction of methyl groups at the 1 and 5 positions can influence the conformational preferences of the diazepane ring, which in turn affects the spatial orientation of appended functional groups. This conformational constraint can be advantageous in designing ligands with high affinity and selectivity for a specific target. The diazepine ring system has been instrumental in the development of a variety of biologically active compounds, including anticancer, anxiolytic, and anticonvulsant agents. jocpr.comnih.govderpharmachemica.com The modular nature of the diazepine scaffold allows for the systematic exploration of chemical space, a key strategy in the discovery of new drug candidates. rsc.org

Development of Peptidomimetics and Conformationally Constrained Biologically Active Molecules

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, while offering advantages such as improved metabolic stability and oral bioavailability. nih.gov The incorporation of rigid or semi-rigid scaffolds is a common strategy in the design of peptidomimetics to lock the molecule in a bioactive conformation. The 1,4-diazepine framework has been identified as a useful scaffold for this purpose. jocpr.com

By incorporating the this compound core, medicinal chemists can create conformationally constrained molecules that present key pharmacophoric groups in a spatially defined manner, mimicking the secondary structures of peptides like β-turns. The substituents on the nitrogen and carbon atoms of the diazepane ring can be varied to mimic the side chains of amino acids, allowing for the systematic optimization of binding affinity to a target receptor or enzyme. This approach has been successfully applied to the development of inhibitors for various biological targets.

Coordination Chemistry and Catalysis

The nitrogen atoms of this compound can act as donor atoms, making it an effective ligand for a variety of transition metals. beilstein-journals.org The resulting metal complexes have shown significant potential in catalysis, particularly in reactions that mimic biological processes.

The 1,4-diazepane backbone can be readily functionalized to create multidentate ligands that form stable complexes with transition metals. rsc.orgnih.gov The methyl groups in this compound can influence the steric and electronic properties of the resulting metal complexes, thereby modulating their catalytic activity and selectivity. rsc.org The flexibility of the seven-membered ring allows for the formation of complexes with various coordination geometries. The synthesis of these complexes often involves the reaction of the diazepine ligand with a suitable metal precursor, leading to the formation of well-defined coordination compounds. rsc.orgnih.gov

Molybdenum-containing enzymes, known as molybdenum oxotransferases, play crucial roles in various metabolic pathways by catalyzing oxygen atom transfer (OAT) reactions. nih.gov The development of synthetic models that mimic the structure and function of the active sites of these enzymes is an active area of research. nih.gov Asymmetric molybdenum(VI) dioxo complexes with ligands derived from 1,4-diazepane have been synthesized and studied as functional models for these enzymes. nih.gov

These model complexes, featuring a distorted octahedral coordination geometry around the molybdenum center, have demonstrated the ability to catalyze OAT reactions. nih.gov The electronic and steric environment provided by the diazepine-based ligand is crucial for the catalytic activity of the molybdenum center.

| Complex | Ligand Substituent | Mo(VI)/Mo(V) E1/2 (V) | Mo(V)/Mo(IV) E1/2 (V) |

|---|---|---|---|

| 1 | H | -1.848 | -2.114 |

| 2 | 4-Me | -1.141 | -1.531 |

| 3 | 3,5-di-Me | -1.285 | - |

| 4 | 3,5-di-tBu | -1.357 | - |

| 5 | 4-F | -1.189 | -1.589 |

| 6 | 4-Cl | -1.192 | -1.592 |

The study of OAT reactions is fundamental to understanding many biological and industrial catalytic processes. rsc.orgsci.am Molybdenum and tungsten dioxo complexes with tridentate aminomonophenolate ligands derived from 1-methyl-4-(2-hydroxybenzyl)-1,4-diazepane have been shown to be effective catalysts for the OAT reaction between dimethyl sulfoxide (B87167) (DMSO) and trimethylphosphine (B1194731) (PMe3). rsc.org

Interestingly, the tungsten complex exhibited faster OAT reactivity compared to its molybdenum analog at room temperature. rsc.org This finding highlights the significant influence that both the metal center and the ligand scaffold have on the catalytic performance. The mechanism of these OAT reactions is thought to involve the transfer of an oxygen atom from the metal-oxo species to the substrate. nih.gov

| Catalyst | Metal | Ligand | kobs (s-1) |

|---|---|---|---|

| 3 | Mo | 1-methyl-4-(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane | (4.0 ± 0.2) x 10-4 |

| 4 | W | 1-methyl-4-(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane | (1.1 ± 0.1) x 10-3 |

Utility in Developing Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for target validation in drug discovery and for elucidating complex biological pathways. The design of a chemical probe requires high affinity and selectivity for its intended target. The this compound scaffold, with its potential for diverse functionalization, could serve as a valuable starting point for the development of novel chemical probes. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the diazepane core, researchers can create molecules capable of imaging, identifying, and isolating specific proteins or other biomolecules from complex biological mixtures. While specific examples of this compound being used as a chemical probe are not extensively documented, the principles of privileged scaffold design suggest its potential in this area.

Emerging Trends and Future Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies for 1,4-Diazepanes

The synthesis of 1,4-diazepane derivatives is moving towards more sustainable and efficient practices, aligning with the principles of green chemistry. Traditional synthetic routes are often multi-step processes that can be time-consuming and generate significant waste. To address these limitations, researchers are exploring a variety of innovative approaches.

One promising area is the development of continuous flow synthesis . This technology offers several advantages over batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. For instance, the two-step continuous flow synthesis of diazepam, a well-known 1,4-benzodiazepine (B1214927), has been successfully demonstrated, showcasing the potential of this technology for the production of diazepane-based active pharmaceutical ingredients (APIs). chemisgroup.us

The use of green catalysts is another key trend. Heterogeneous catalysts, such as graphite (B72142) oxide and HY zeolite, are being investigated for the synthesis of diazepine (B8756704) derivatives. nih.govresearchgate.net These catalysts are often cheaper, more environmentally friendly, and can be easily recovered and reused, contributing to a more sustainable manufacturing process. For example, graphite oxide has been effectively used as a carbocatalyst for the one-pot synthesis of spirodibenzo chemisgroup.usnih.govdiazepine derivatives in an aqueous ethanol (B145695) medium, highlighting a move towards greener solvent systems. nih.gov

Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of chiral 1,4-diazepane intermediates. Enzymes offer high stereo- and regioselectivity, operating under mild reaction conditions. This approach is particularly valuable for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. The use of biocatalysis in the synthesis of chiral amines for pharmaceuticals represents a greener alternative to traditional transition metal-catalyzed routes. mdpi.com

The development of domino reactions and multi-component reactions (MCRs) also contributes to the efficiency and sustainability of 1,4-diazepane synthesis. These strategies allow for the construction of complex molecules in a single step from simple starting materials, reducing the number of synthetic steps and minimizing waste. A step- and atom-economical protocol for the synthesis of 1,4-diazepanes has been described, proceeding from simple starting materials under solvent-free conditions in many cases. researchgate.netnih.gov

| Synthetic Methodology | Key Advantages | Example Application |

| Continuous Flow Synthesis | Improved control, safety, yield, and purity. | Two-step synthesis of diazepam. chemisgroup.us |

| Green Catalysis | Environmentally friendly, reusable, cost-effective. | Graphite oxide for spirodibenzo chemisgroup.usnih.govdiazepine synthesis. nih.gov |

| Biocatalysis | High selectivity, mild conditions, synthesis of chiral compounds. | Synthesis of chiral amine-containing pharmaceuticals. mdpi.com |

| Domino/Multi-component Reactions | Increased efficiency, reduced waste, step-economy. | Solvent-free synthesis of 1,4-diazepanes. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design, and their application to N-methylated diazepanes holds immense promise. These computational tools can significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets and predicting molecular properties with increasing accuracy.

One of the key applications of AI and ML is in the development of predictive models for pharmacokinetic and pharmacodynamic properties . For instance, physiologically based pharmacokinetic (PBPK) modeling has been used to predict the brain concentration-time profiles of diazepam, a 1,4-benzodiazepine. chemisgroup.us This allows for a better understanding of the drug's behavior in the body and can help in optimizing dosing regimens. Machine learning models are also being developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in early-stage drug development. semanticscholar.org

In silico screening of large virtual libraries of compounds is another area where AI can make a significant impact. By using machine learning algorithms to predict the biological activity of molecules, researchers can prioritize the synthesis and testing of the most promising candidates, saving time and resources. researchgate.net For example, in silico methods are used to assess the mutagenic potential of impurities in benzodiazepines, demonstrating the utility of computational tools in ensuring drug safety. rsc.org

Furthermore, AI can be used for de novo drug design , where algorithms generate novel molecular structures with desired pharmacological properties. These generative models can explore a vast chemical space to identify new diazepane derivatives with potentially improved efficacy and selectivity. researchgate.net The integration of AI with other computational methods, such as molecular docking, can further enhance the drug design process by providing a more comprehensive understanding of drug-target interactions. nih.gov

| AI/ML Application | Description | Relevance to N-Methylated Diazepanes |

| Predictive Modeling | Development of models to predict pharmacokinetic (PBPK) and ADMET properties. | Optimization of dosing and safety profiles for new derivatives. chemisgroup.ussemanticscholar.org |

| In Silico Screening | Virtual screening of large compound libraries to identify potential drug candidates. | Rapid identification of novel and potent N-methylated diazepanes. researchgate.netrsc.org |

| De Novo Drug Design | Generation of novel molecular structures with desired pharmacological properties. | Discovery of innovative diazepane scaffolds with unique therapeutic potential. researchgate.net |

| Integration with Molecular Docking | Combining ML with docking to improve prediction of binding affinity and mode. | Enhanced understanding of interactions with biological targets. nih.gov |

Exploration of Undiscovered Biological Targets and Therapeutic Areas for N-Methylated Diazepanes

While the primary biological target of many diazepine derivatives is the γ-aminobutyric acid type A (GABA-A) receptor, leading to their well-known anxiolytic, sedative, and anticonvulsant effects, emerging research suggests a broader therapeutic potential for this class of compounds. The exploration of novel biological targets and therapeutic areas for N-methylated diazepanes represents a significant frontier in medicinal chemistry.

Researchers are investigating the potential of designing diazepine derivatives that exhibit selectivity for different GABA-A receptor subtypes . The GABA-A receptor is a pentameric ligand-gated ion channel with various subunit compositions (α, β, γ, etc.), and different subtypes are associated with distinct physiological functions. chemisgroup.us By targeting specific subunit combinations, it may be possible to develop N-methylated diazepanes with more refined pharmacological profiles, for example, anxiolytic effects without sedation or cognitive impairment.

Beyond the GABA-A receptor, studies on related benzodiazepine (B76468) derivatives have revealed interactions with other biological targets, suggesting new avenues for N-methylated diazepanes. For instance, some benzodiazepine-like ligands have shown potential as antidepressants and pro-cognitive agents . chemisgroup.us This indicates that N-methylated diazepanes could be investigated for their effects on mood and cognitive function, potentially through modulation of different neurotransmitter systems or intracellular signaling pathways.

The antiproliferative properties of some novel 1,4-benzodiazepine derivatives on tumor cell lines have also been reported, opening up the possibility of developing N-methylated diazepanes as anticancer agents. nih.gov The mechanism of action in these cases may involve targets other than the classical benzodiazepine receptors. Furthermore, research has pointed to the potential of diazepine derivatives in treating a range of other conditions, including as anti-HIV agents, anti-inflammatory agents, and antiparasitic agents . nih.gov

A recent study has also implicated a 1,4-diazepane group in a PRMT5 inhibitor, a target for cancer therapy, suggesting that the diazepane scaffold can be incorporated into molecules targeting a diverse range of proteins. researchgate.net The exploration of these undiscovered biological targets and therapeutic areas could lead to the development of N-methylated diazepanes for a wide array of diseases beyond the central nervous system.

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale/Supporting Evidence |

| Depression and Cognitive Disorders | Specific GABA-A receptor subtypes, other neurotransmitter systems | Novel benzodiazepine-like ligands have shown antidepressant and pro-cognitive effects. chemisgroup.us |

| Cancer | Unidentified cellular targets, PRMT5 | Some 1,4-benzodiazepine derivatives exhibit antiproliferative properties. nih.govresearchgate.net |

| Infectious Diseases (e.g., HIV) | Viral or host proteins | Benzodiazepine derivatives have shown anti-HIV activity. nih.gov |

| Inflammatory Disorders | Inflammatory pathway components | Anti-inflammatory properties have been observed in some benzodiazepine derivatives. nih.gov |

Design and Synthesis of Highly Selective and Potent Derivatives with Optimized Pharmacological Profiles

The design and synthesis of highly selective and potent derivatives of 1,5-Dimethyl-1,4-diazepane with optimized pharmacological profiles is a key objective for future research. This endeavor relies heavily on understanding the structure-activity relationships (SAR) of the 1,4-diazepane scaffold and employing rational design strategies.

Structure-Activity Relationship (SAR) studies have been instrumental in guiding the modification of the benzodiazepine core to enhance potency and selectivity. These studies have shown that modifications to both the fused benzene (B151609) ring and the seven-membered diazepine ring can significantly impact pharmacological activity. While alterations on the benzene ring are somewhat limited, the diazepine ring offers more flexibility for structural modifications. chemisgroup.us The introduction of different substituents at various positions can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

For this compound, the methyl groups at the N1 and C5 positions are key structural features. Future design strategies could involve:

Modification of the N1-methyl group: Replacing the methyl group with other alkyl or aryl substituents could modulate lipophilicity and steric interactions with the target protein, potentially leading to increased potency or altered selectivity.

Stereochemistry at the C5 position: If the C5 position is a stereocenter, the synthesis of individual enantiomers will be crucial, as different stereoisomers often exhibit distinct pharmacological profiles.

Introduction of substituents on the diazepane ring: Adding functional groups at other positions on the seven-membered ring could create new interactions with the biological target, leading to enhanced affinity and selectivity.

Computational modeling plays a vital role in the rational design of new derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can help to predict how structural modifications will affect a compound's binding affinity and activity. nih.gov These computational insights can guide the synthetic efforts, allowing for a more focused and efficient approach to lead optimization.

The synthesis of novel derivatives will leverage the advanced synthetic methodologies discussed in section 7.1, including catalytic annulation reactions and the use of versatile building blocks like N-propargylamines. researchgate.netrsc.org These methods will enable the efficient construction of a diverse library of this compound analogs for pharmacological evaluation. The goal is to identify derivatives with a desirable balance of high potency, selectivity for the intended target, and favorable ADMET properties.

| Design Strategy | Approach | Expected Outcome |

| N1-Substituent Modification | Synthesis of analogs with varied alkyl or aryl groups at the N1 position. | Modulation of potency and selectivity through altered steric and electronic properties. |

| Stereochemical Control | Enantioselective synthesis of C5-substituted analogs. | Identification of the more active enantiomer and reduction of off-target effects. |

| Ring Substitution | Introduction of functional groups at other positions on the diazepane ring. | Creation of new binding interactions to enhance affinity and selectivity. |

| Computational Modeling | Utilization of molecular docking and QSAR to guide design. | Prioritization of synthetic targets with a higher probability of success. nih.gov |

Synergistic Approaches Combining Advanced Synthetic Chemistry with State-of-the-Art Computational and Biological Techniques

The future of drug discovery for compounds like this compound lies in the seamless integration of multiple scientific disciplines. A synergistic approach that combines advanced synthetic chemistry, state-of-the-art computational methods, and sophisticated biological techniques will be essential for accelerating the development of novel and effective therapeutics.

This integrated workflow typically begins with computational modeling and in silico screening to identify promising lead compounds and predict their biological activities and pharmacokinetic properties. As discussed previously, AI and machine learning will play an increasingly important role in this initial phase.

The insights gained from computational studies then guide the synthetic chemistry efforts. Advanced synthetic methodologies, such as those focused on sustainability and efficiency, will be employed to synthesize the prioritized target molecules. The ability to rapidly and efficiently generate a library of diverse analogs is crucial for a successful drug discovery campaign.

Once synthesized, the compounds undergo rigorous biological evaluation . This includes in vitro assays to determine their potency and selectivity against the intended biological target, as well as their effects on various cell lines to assess cytotoxicity. Promising candidates then move on to more complex biological studies, including in vivo animal models to evaluate their efficacy and safety in a living system.

The data generated from the biological testing is then fed back into the computational models , creating an iterative cycle of design, synthesis, and testing. This feedback loop allows for the continuous refinement of the computational models, leading to more accurate predictions and a more efficient drug discovery process. This synergistic approach ensures that research efforts are focused on the most promising avenues, ultimately increasing the likelihood of identifying a successful drug candidate.

The successful development of novel therapeutics based on the this compound scaffold will depend on the effective collaboration between computational chemists, synthetic organic chemists, and biologists. By leveraging the strengths of each discipline, researchers can navigate the complexities of the drug discovery process and unlock the full therapeutic potential of this important class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.